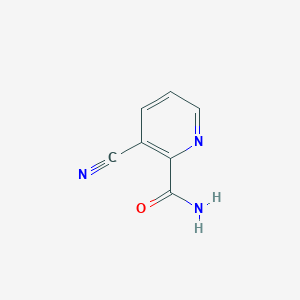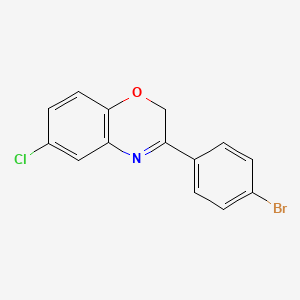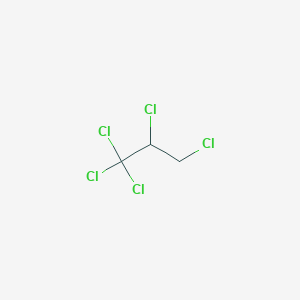
1,1,1,2,3-Pentachloropropane
Overview
Description
1,1,1,2,3-Pentachloropropane is an organochlorine compound with the molecular formula C₃H₃Cl₅. It is a chlorinated derivative of propane and is known for its significant chemical reactivity and applications in various industrial processes. The compound is characterized by the presence of five chlorine atoms attached to a three-carbon propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,3-Pentachloropropane can be synthesized through the chlorination of 1,1,1,3-tetrachloropropane. In this process, 1,1,1,3-tetrachloropropane and chlorine are continuously introduced into a reactor under the action of a solid oxide catalyst. The reaction occurs in a gas-liquid-solid three-phase system, with the 1,1,1,3-tetrachloropropane introduced from the top of the reactor and chlorine from either the top or bottom .
Industrial Production Methods: The continuous preparation method for this compound involves the reaction of chlorine with 1,1,1,3-tetrachloropropane in the presence of a solid oxide catalyst. This method is advantageous due to its mild reaction conditions, high conversion rate, and high product selectivity. The process also minimizes waste and allows for continuous production .
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,3-Pentachloropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more highly oxidized products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Oxidation: Potassium permanganate or other strong oxidizing agents can be used for oxidation reactions.
Major Products:
Substitution: Products include various halogenated propanes.
Reduction: Products include less chlorinated propanes.
Oxidation: Products include chlorinated propanols and other oxidized derivatives.
Scientific Research Applications
1,1,1,2,3-Pentachloropropane has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of other chlorinated compounds.
Biology: The compound is studied for its effects on biological systems and its potential use in biochemical research.
Industry: It is used in the production of flame retardants, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,1,2,3-pentachloropropane involves its interaction with various molecular targets and pathways. The compound’s chlorinated structure allows it to participate in a range of chemical reactions, influencing biological systems and industrial processes. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
1,1,1,3,3-Pentachloropropane: Similar in structure but with a different arrangement of chlorine atoms.
1,1,2,2,3-Pentachloropropane: Another isomer with a different chlorine atom arrangement.
1,1,2,3,3-Pentachloropropane: Differently substituted isomer with unique properties
Uniqueness: 1,1,1,2,3-Pentachloropropane is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical reactivity and properties. This makes it suitable for specific industrial applications and research purposes that other isomers may not fulfill as effectively.
Properties
IUPAC Name |
1,1,1,2,3-pentachloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl5/c4-1-2(5)3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPCCXXSNUIVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541282, DTXSID50871328 | |
| Record name | 1,1,1,2,3-Pentachloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_58621 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21700-31-2 | |
| Record name | 1,1,1,2,3-Pentachloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21700-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2,3-Pentachlorpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021700312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,2,3-Pentachloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,3-Pentachlorpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary uses of 1,1,1,2,3-pentachloropropane in the chemical industry?
A1: this compound serves primarily as a key intermediate in the production of fluorinated hydrocarbons, particularly hydrofluoroolefins (HFOs) like 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) and 2,3,3,3-tetrafluoropropene (HFO-1234yf). [, , , , , , ] These HFOs are considered more environmentally friendly alternatives to traditional refrigerants and propellants due to their lower global warming potential.
Q2: What is the main chemical reaction involving this compound in the production of these HFOs?
A2: The primary reaction is catalytic fluorination. this compound is reacted with hydrogen fluoride (HF) in the presence of a catalyst, typically a chromium-based catalyst, at elevated temperatures. [, , , , ] This reaction replaces chlorine atoms in the molecule with fluorine atoms, leading to the formation of the desired HFO products.
Q3: Are there variations in the fluorination process for producing different HFOs from this compound?
A3: Yes, reaction conditions significantly impact product selectivity. For instance, producing 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) often involves liquid-phase fluorination, where HF is added to a solution containing this compound, the catalyst, and a solvent. [, ] Conversely, synthesizing 2,3,3,3-tetrafluoropropene (HFO-1234yf) frequently employs gas-phase fluorination, requiring specific temperature ranges and the potential addition of oxygen. [, , , ]
Q4: Does the research mention any challenges associated with the fluorination of this compound?
A4: One challenge highlighted is the potential for catalyst deactivation during gas-phase fluorination. [] To address this, research suggests introducing a controlled amount of oxygen alongside the catalyst to improve catalyst lifespan and enhance the efficiency of 2-chloro-3,3,3-trifluoropropene production.
Q5: Besides its use in HFO production, are there other applications of this compound mentioned in the research?
A5: While not extensively discussed, one paper describes a method to synthesize 1,1,2,3-tetrachloropropene from this compound. [] This suggests potential applications of the compound as an intermediate for other chlorinated hydrocarbons.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula for this compound is C3H3Cl5, and its molecular weight is 210.32 g/mol.
Q7: Does the research provide any information about the stability of this compound?
A7: While specific stability data is not extensively provided, the research does indicate that this compound can be handled and reacted under various conditions, including high temperatures and in the presence of reactive substances like hydrogen fluoride and catalysts. [, , , , ] This suggests a degree of stability under controlled conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
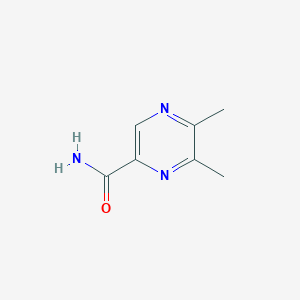
![4-methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B1626485.png)

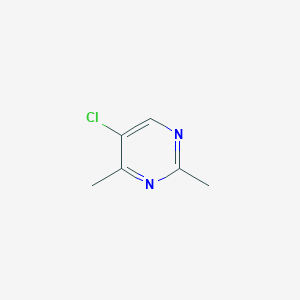
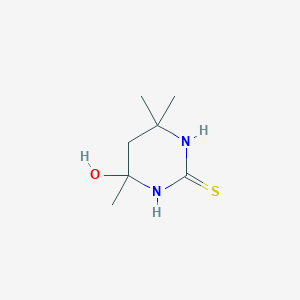
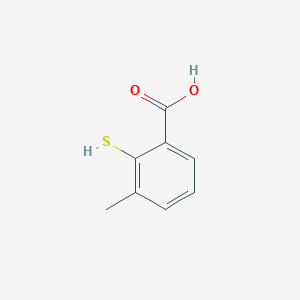
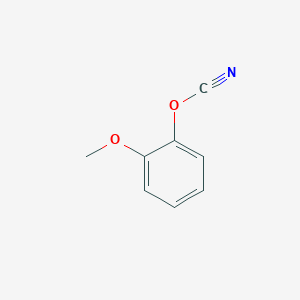
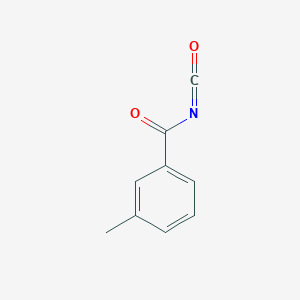
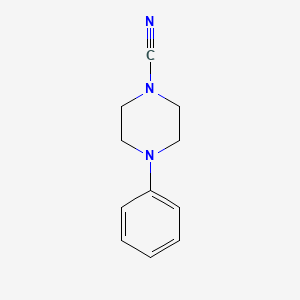
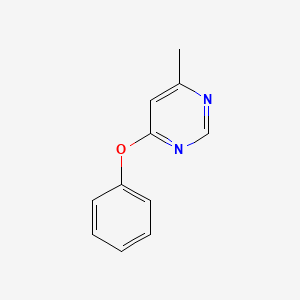
![Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzoate](/img/structure/B1626501.png)
